molecular formula C12H17N B15263680 N-(Hex-5-en-2-yl)aniline

N-(Hex-5-en-2-yl)aniline

Cat. No.: B15263680
M. Wt: 175.27 g/mol
InChI Key: GLRQGOUGXSVLMO-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)aniline is an organic compound with the molecular formula C12H17N. It is a derivative of aniline, where the aniline nitrogen is bonded to a hex-5-en-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic properties of aniline with the aliphatic characteristics of the hexenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Hex-5-en-2-yl)aniline can be synthesized through the reaction of aniline with hex-5-en-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

N-(Hex-5-en-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)aniline involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions on the aromatic ring, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hex-5-en-2-yl)-4-methylaniline
  • N-(Hex-5-en-2-yl)-2-methylaniline
  • N-(Hex-5-en-2-yl)-3-methylaniline

Uniqueness

N-(Hex-5-en-2-yl)aniline is unique due to its specific structure, which combines the aromatic properties of aniline with the aliphatic characteristics of the hexenyl group

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-hex-5-en-2-ylaniline

InChI

InChI=1S/C12H17N/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h3,5-7,9-11,13H,1,4,8H2,2H3

InChI Key

GLRQGOUGXSVLMO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC=CC=C1

Origin of Product

United States

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